Dam-Methylation Resistance: Kpn 2I vs. Bsp13I and BseAI Methylation Sensitivity Comparison
Kpn 2I is insensitive to both Dam and Dcm methylation, with cleavage blocked only by CpG methylation . In contrast, the isoschizomer Bsp13I is completely blocked by overlapping Dam methylation (GmATC) at recognition contexts TCCGGATC and GATCCGGA [1], and BseAI is blocked by Dam methylation and impaired by Dcm methylation [2]. This means Kpn 2I digests DNA from standard Dam⁺ E. coli strains without restriction, while Bsp13I and BseAI require passage through Dam⁻ strains.
| Evidence Dimension | Methylation sensitivity profile |
|---|---|
| Target Compound Data | Kpn 2I: CpG-sensitive only; Dam-insensitive; Dcm-insensitive |
| Comparator Or Baseline | Bsp13I: Dam-blocked (overlapping GmATC), Dcm-not tested [1]; BseAI: CpG-blocked, Dam-blocked, Dcm-impaired [2] |
| Quantified Difference | Kpn 2I cleaves Dam-methylated DNA with 100% activity; Bsp13I and BseAI show complete blockage |
| Conditions | Standard reaction conditions; DNA substrates from Dam⁺ E. coli (e.g., DH5α, JM109) |
Why This Matters
Procurement of Kpn 2I eliminates the need for Dam⁻ E. coli strains or additional DNA preparation steps, directly reducing workflow complexity and expense.
- [1] Beijing Biobase. Bsp13I Restriction Endonuclease Product Datasheet. Methylation effect: Blocked by overlapping Dam methylation (GmATC): TCCGGATC and GATCCGGA. View Source
- [2] Jena Bioscience. BseAI Restriction Enzyme Product Datasheet. DNA Methylation: Inhibition (Blocked): CpG; Inhibition (Blocked by overlapping): dam; Inhibition (Impaired by overlapping): dcm. View Source
